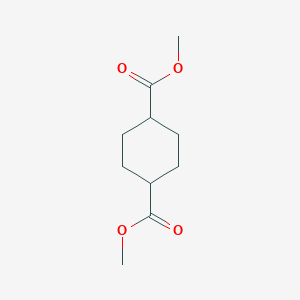

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No. B153644

Key on ui cas rn:

3399-22-2

M. Wt: 200.23 g/mol

InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08367859B2

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.

Name

dimethyl cyclohex-2-ene-1,4-dicarboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.13 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

|

Name

|

dimethyl cyclohex-2-ene-1,4-dicarboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(CC1)C(=O)OC)C(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CCC(CC1)C(=O)OC)C(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

165 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the weakly yellow, clear solution is diluted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred into a round-bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is equipped with a reflux condenser, fritted gas dispersion tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (Tmax,observed=169° C.) while samples

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)

|

|

Duration

|

8 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(CC1)C(=O)OC)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08367859B2

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.

Name

dimethyl cyclohex-2-ene-1,4-dicarboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.13 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

|

Name

|

dimethyl cyclohex-2-ene-1,4-dicarboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC(CC1)C(=O)OC)C(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CCC(CC1)C(=O)OC)C(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

165 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the weakly yellow, clear solution is diluted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred into a round-bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is equipped with a reflux condenser, fritted gas dispersion tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (Tmax,observed=169° C.) while samples

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)

|

|

Duration

|

8 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(CC1)C(=O)OC)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |